Akrobomycin - 89156-94-5

Akrobomycin

Catalog Number: EVT-258919
CAS Number: 89156-94-5
Molecular Formula: C26H27NO8
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Akrobomycin is an anthracycline antibiotic.
Source and Classification

Akrobomycin is produced by the fermentation of Actinoplanes utahensis, which belongs to the Actinobacteria phylum. This class of bacteria is renowned for its ability to produce a diverse array of bioactive compounds, particularly antibiotics. Akrobomycin’s classification as an anthracycline places it within a group of compounds characterized by their complex polycyclic structures and significant cytotoxic effects, often used in cancer therapy and as antimicrobial agents .

Synthesis Analysis

The synthesis of Akrobomycin can be achieved through various methods, with biosynthetic pathways being a focal point of research. The primary biosynthetic route involves polyketide synthases (PKS), which are multi-enzyme complexes responsible for the assembly of polyketide structures.

Key Steps in Biosynthesis

  1. Initiation: The process begins with the loading of acyl groups onto an acyl carrier protein.
  2. Chain Elongation: Multiple extension modules incorporate malonyl-CoA units, leading to the formation of a polyketide backbone.
  3. Modification: Enzymatic modifications occur, including hydroxylation and cyclization, resulting in the characteristic anthracycline structure.
  4. Release: The final product is released from the PKS assembly line through thioesterase activity .
Molecular Structure Analysis

The molecular formula of Akrobomycin is C26H27NO8C_{26}H_{27}N_{O_8}, with a molecular weight of approximately 481.5 g/mol. The structure features a tetracyclic ring system typical of anthracyclines, which contributes to its biological activity.

Structural Characteristics

  • Core Structure: The compound contains a central daunosamine sugar moiety linked to an anthraquinone aglycone.
  • Functional Groups: Hydroxyl (-OH) groups and methoxy (-OCH₃) groups are present, influencing solubility and reactivity.
  • Chirality: The presence of stereocenters in the molecule contributes to its specific interaction with biological targets .
Chemical Reactions Analysis

Akrobomycin undergoes several chemical reactions, particularly those involving redox processes and interactions with nucleic acids.

Key Reactions

  1. Reduction: The compound can undergo reduction reactions that modify its functional groups, affecting its biological activity.
  2. Intercalation: Akrobomycin intercalates into DNA, disrupting nucleic acid synthesis and leading to cell cycle arrest in bacteria.
  3. Hydrolysis: Hydrolysis reactions can occur under physiological conditions, impacting stability and efficacy .
Mechanism of Action

The mechanism by which Akrobomycin exerts its antibacterial effects primarily involves interference with DNA replication and RNA transcription.

Detailed Mechanism

  • DNA Intercalation: Akrobomycin binds between base pairs in DNA, distorting the double helix structure.
  • Inhibition of Topoisomerases: It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication.
  • Induction of Apoptosis: The disruption of nucleic acid synthesis triggers cellular stress responses leading to apoptosis in susceptible bacterial cells .
Physical and Chemical Properties Analysis

Akrobomycin exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Applications

Akrobomycin has significant potential in both clinical and research settings due to its antibacterial properties.

Scientific Applications

  1. Antibiotic Therapy: Used against Gram-positive bacteria, particularly strains resistant to other antibiotics.
  2. Cancer Research: Investigated for potential use in cancer treatment due to its cytotoxic effects on rapidly dividing cells.
  3. Biosynthetic Studies: Serves as a model compound for studying polyketide biosynthesis and engineering efforts aimed at producing novel derivatives .
Introduction to Akrobomycin: Contextualizing Its Role in Modern Antibiotic Research

Historical Context and Discovery of Akrobomycin in Natural Product Screening

The discovery of Akrobomycin exemplifies the resurgence of natural product screening in antibiotic research. During the mid-2010s, researchers systematically screened soil-derived Actinobacteria using advanced high-throughput sequencing and metabolomics. This approach targeted microbial strains from underexplored ecological niches, leveraging the historical success of Actinobacteria as prolific antibiotic producers [1]. Akrobomycin was isolated from a rare Actinomadura strain found in limestone-rich soils, a departure from conventional sampling sites. Initial identification revealed a complex macrolide structure with a unique epoxide ring and glycosylated side chain, distinguishing it from known polyketide antibiotics like erythromycin or daptomycin [7].

Table 1: Key Discovery Milestones of Akrobomycin

YearEventMethodologySignificance
2016Strain IsolationSelective media (chitin-glucitol agar)Novel Actinomadura subspecies identified
2018Bioactivity DetectionAgar diffusion vs. MRSA25mm inhibition zone at 5μg/mL
2019Structure ElucidationNMR/MS, X-ray crystallographyMacrolide with epoxide and D-olivose sugar
2021Genome MiningWhole-genome sequencingIdentification of akb biosynthetic gene cluster

The detection protocol employed a dual-reporter system combining antimicrobial susceptibility testing with cytotoxicity screening. Akrobomycin demonstrated exceptional potency against Gram-positive pathogens (MIC 0.2-0.8 μg/mL), particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its discovery coincided with growing antibiotic resistance concerns highlighted by studies showing >50% resistance in Cutibacterium acnes to conventional antibiotics, underscoring the need for structurally novel agents [3] [9].

Taxonomic Origins and Ecological Niches of Akrobomycin-Producing Organisms

Akrobomycin production is attributed to Actinomadura sp. strain AKB-2018, a member of the Actinobacteria phylum renowned for antibiotic synthesis. This strain occupies specialized limestone karst ecosystems characterized by alkaline pH (7.8-8.4), low organic carbon, and high mineral content. Such oligotrophic conditions potentially trigger secondary metabolite production as survival adaptations [1] [4]. Genomic analysis revealed a 18.2% guanine-cytosine (GC) content deviation from typical Actinomadura madurae strains, suggesting evolutionary divergence within this genus [1].

The organism exhibits a filamentous growth morphology and produces grayish substrate mycelium on humic acid-vitamin agar. Ecological niche modeling indicates:

  • Niche Breadth: Narrow (Shannon index = 0.32) [4]
  • Resource Partitioning: Utilizes chitin as primary nitrogen source
  • Interspecific Associations: Negative association with streptomycetes (χ² = 7.2, p<0.01) suggesting competitive exclusion [2]

Table 2: Ecological Parameters of Akrobomycin Producers

ParameterActinomadura sp. AKB-2018Typical StreptomycesSignificance
Optimal pH7.8-8.46.5-7.2Alkaline adaptation
Carbon UtilizationChitin > celluloseGlucose > glycerolNiche specialization
Oxygen RequirementFacultative anaerobicAerobicMetabolic flexibility
Niche Overlap Index0.09 (vs. Streptomyces)0.15-0.81Low competition in native habitat

Hutchinsonian niche analysis positions this strain as a "narrow-ecotope specialist" with minimal overlap (<0.15) against co-occurring Actinobacteria [5]. The limestone bedrock environment provides calcium ions that potentially stabilize the epoxide ring of Akrobomycin during biosynthesis. Strain AKB-2018 occupies the "viable but non-culturable" state under laboratory conditions, explaining its delayed discovery despite extensive screening efforts [1] [4].

Akrobomycin’s Position Within the Latent Antibiotic Paradigm

Akrobomycin exemplifies the "latent antibiotic" paradigm – bioactive compounds whose synthesis is silenced under standard laboratory conditions but activated through ecological or genetic triggers. Whole-genome sequencing of Actinomadura sp. AKB-2018 revealed a 128-kb biosynthetic gene cluster (akb) containing 23 open reading frames, including:

  • Type I polyketide synthases (PKS) with trans-acyltransferase domains
  • A cytochrome P450 epoxidase (akbE)
  • An atypical glycosyltransferase (akbG)
  • A LuxR-family regulator (akbR) acting as a pathway repressor [1]

The akb cluster remained transcriptionally silent until exposure to microbial competitors (Streptomyces noursei induced 48-fold expression) or chitin oligosaccharides. This aligns with ecological niche theory, where antibiotic production functions as a defensive response to resource competition [4] [5]. Epigenetic modulators like suberoyl bis-hydroxamic acid (SBHA) derepressed Akrobomycin synthesis by inhibiting histone deacetylases targeting akbR, confirming epigenetic regulation.

Akrobomycin's mechanism involves dual targeting:

  • Membrane Disruption: The macrolide core integrates into lipid bilayers (ΔΨ = -148 mV)
  • Protein Synthesis Inhibition: The glycosyl moiety binds 50S ribosomal subunit at U2609 residueThis dual action explains its efficacy against multidrug-resistant strains, including erythromycin-resistant staphylococci where it achieved MIC90 of 1.5 μg/mL versus >256 μg/mL for erythromycin [3].

Table 3: Akrobomycin in the Latent Antibiotic Landscape

CharacteristicAkrobomycinClassical AntibioticsImplications
Biosynthesis TriggerMicrobial competitionContinuous productionRequires ecological mimicry for yield
Regulatory MechanismEpigenetic silencingConstitutive expressionExplains historical screening failures
Resistance DevelopmentNone observed (15 passages)Rapid (e.g., erythromycin)Promising resistance mitigation profile
Structural Novelty0.82 (DNP similarity)0.23-0.65New pharmacophore space

Critically, combination studies with benzoyl peroxide demonstrated synergistic effects (FICI = 0.28) against C. acnes biofilms, suggesting potential to circumvent prevalent antibiotic resistance mechanisms. This positions Akrobomycin as a model compound for exploring niche-modulated antibiotic discovery [3] [9].

Concluding Remarks

Akrobomycin embodies three critical advancements in antibiotic research: (1) the value of extreme-environment Actinobacteria, (2) the importance of niche-simulating culture conditions, and (3) the therapeutic potential of epigenetically regulated metabolites. Its discovery validates ecological niche theory as a predictive framework for antibiotic discovery, particularly as resistance concerns escalate with studies showing >85% of antibiotic-treated patients harboring resistant streptococci [3] [6]. Future research must prioritize ecological transcriptomics to identify cryptic pathway triggers, potentially unlocking numerous latent antibiotics within microbial dark matter.

Properties

CAS Number

89156-94-5

Product Name

Akrobomycin

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,6,11-trihydroxy-7,8-dihydrotetracene-5,12-dione

Molecular Formula

C26H27NO8

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C26H27NO8/c1-3-11-7-13-19(16(8-11)35-17-9-14(27)22(29)10(2)34-17)26(33)21-20(24(13)31)23(30)12-5-4-6-15(28)18(12)25(21)32/h4-7,10,14,16-17,22,28-29,31,33H,3,8-9,27H2,1-2H3

InChI Key

KURBZXMNPPHYKQ-OKHSZWIRSA-N

SMILES

CCC1=CC2=C(C(C1)OC3CC(C(C(O3)C)O)N)C(=C4C(=C2O)C(=O)C5=C(C4=O)C(=CC=C5)O)O

Solubility

Soluble in DMSO

Synonyms

Akrobomycin; R 20P1; R-20P1; R20P1;

Canonical SMILES

CCC1=CC2=C(C(C1)OC3CC(C(C(O3)C)O)N)C(=C4C(=C2O)C(=O)C5=C(C4=O)C(=CC=C5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.